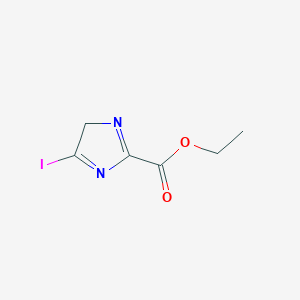
4-Benzylpiperazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylpiperazine-2-carbonitrile is a chemical compound belonging to the piperazine family Piperazines are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-Benzylpiperazine-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
4-Benzylpiperazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: In the industrial sector, 4-Benzylpiperazine-2-carbonitrile is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to the modulation of neurotransmitter levels in the brain, resulting in various pharmacological effects . The compound’s ability to inhibit certain enzymes and receptors is also being studied to understand its therapeutic potential .
Comparación Con Compuestos Similares
4-Benzylpiperazine-2-carbonitrile can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties, 1-Benzylpiperazine is often used as a recreational drug.
Phenylpiperazine: This compound is another piperazine derivative with distinct pharmacological properties.
Ephedrine: Although not a piperazine derivative, ephedrine is often compared with piperazines due to its stimulant effects.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4-benzylpiperazine-2-carbonitrile |
InChI |
InChI=1S/C12H15N3/c13-8-12-10-15(7-6-14-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2 |
Clave InChI |
HOQNOUJYLRJWCM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C#N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)



![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)




![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)




